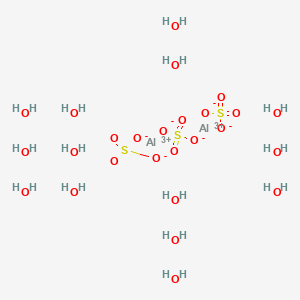
3-(2-hydroxyéthylamino)propan-1-ol
Vue d'ensemble
Description
3-((2-Hydroxyethyl)amino)propanol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((2-Hydroxyethyl)amino)propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((2-Hydroxyethyl)amino)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Hydroxyethyl)amino)propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Synthèse potentielle d'agents thérapeutiques
3-(2-hydroxyéthylamino)propan-1-ol : pourrait être étudié pour son potentiel en tant que précurseur dans la synthèse d'agents thérapeutiques. Sa structure suggère qu'il pourrait être utile dans la création de composés ayant une activité sur le système nerveux central en raison de la présence du groupe hydroxyethylamino, qui est une caractéristique de certains médicaments neuroactifs .
Industrie : Intermédiaire chimique
Dans les applications industrielles, ce composé peut servir d'intermédiaire chimique dans la production de molécules plus complexes. Sa nature bifonctionnelle, contenant à la fois un groupe alcool et un groupe amine, en fait un élément de construction polyvalent pour la synthèse de polymères ou d'autres produits chimiques industriels .
Sciences de l'environnement : Remédiation de la pollution
La réactivité du composé pourrait être exploitée dans les sciences de l'environnement, en particulier dans les stratégies de remédiation de la pollution. Par exemple, il pourrait être utilisé pour créer des matériaux absorbants qui captent et neutralisent les substances toxiques provenant des déchets industriels avant qu'elles ne contaminent les sources d'eau .
Science des matériaux : Inhibiteurs de corrosion
This compound : pourrait être utilisé dans le développement d'inhibiteurs de corrosion pour les métaux. Les groupes amino et hydroxyle pourraient lui permettre de se lier aux surfaces métalliques, formant une couche protectrice qui empêche l'oxydation et la dégradation .
Biochimie : Études de réaction enzymatique
En biochimie, ce composé pourrait être utilisé dans des études de réaction enzymatique. Sa structure lui permet d'agir comme un substrat ou un inhibiteur potentiel pour les enzymes qui réagissent avec les alcools ou les amines, fournissant des informations sur la spécificité et le mécanisme des enzymes .
Pharmacologie : Formulation de médicaments
Pharmacologiquement, This compound pourrait être étudié pour une utilisation dans la formulation de médicaments. Ses propriétés pourraient aider à améliorer la solubilité ou la stabilité des principes pharmaceutiques actifs, améliorant ainsi l'administration et l'efficacité des médicaments .
Chimie analytique : Chromatographie
La structure unique du composé pourrait être bénéfique en chimie analytique, en particulier en chromatographie, en tant que standard ou composant de la phase mobile pour aider à séparer et identifier d'autres composés en fonction de leur interaction avec le groupe hydroxyethylamino .
Recherche et développement : Synthèse de composés expérimentaux
Enfin, en recherche et développement, This compound peut être un matériau de départ pour la synthèse de composés expérimentaux. Les chercheurs pourraient modifier sa structure pour créer de nouvelles molécules ayant des applications potentielles dans divers domaines scientifiques .
Propriétés
IUPAC Name |
3-(2-hydroxyethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPJFPROEPHIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172948 | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19344-29-7 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19344-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019344297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2-Hydroxyethyl)amino)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-hydroxyethyl)amino]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)






![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)


